![molecular formula C27H26N6O2S B2984289 5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 893274-44-7](/img/structure/B2984289.png)
5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline” is likely to be a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The compound also contains a triazoloquinazoline group, which is a type of heterocyclic compound. Heterocyclic compounds are often bioactive and are found in many drugs .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a piperazine ring attached to a triazoloquinazoline group. Piperazine rings are six-membered rings with two nitrogen atoms. Triazoloquinazolines are fused ring systems containing a triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms) and a quinazoline group (a fused six-membered benzene ring and a four-membered diazine ring) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. Piperazine rings can participate in various reactions, including alkylation, acylation, and substitution reactions .Aplicaciones Científicas De Investigación
Quality Control in Pharmaceutical Development
- Quality Control Methods : A study by Danylchenko et al. (2018) developed quality control methods for a compound similar to the one , highlighting its potential as an antimalarial agent. This research underlines the importance of establishing reliable quality control methods for new pharmaceutical compounds, ensuring their purity and effectiveness for therapeutic use (Danylchenko et al., 2018).
Antimicrobial Applications
- Antimicrobial Activities : Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial activities. The study found that some of these derivatives, which are structurally similar to the compound , possess good or moderate activities against various microorganisms (Bektaş et al., 2007).
- Synthesis of Antimicrobial Agents : Another study by Zeydi et al. (2017) focused on synthesizing new triazoloquinazoline derivatives and testing them as antibacterial agents. Their research provides insights into the potential of quinazoline derivatives in combating bacterial infections (Zeydi et al., 2017).
Potential in Cancer Research
- Prostate Cancer Cell Apoptosis : Research by Benning and Kyprianou (2002) indicated that quinazoline-based alpha1-adrenoceptor antagonists, which share a similar structure with the compound , can induce apoptosis in prostate cancer cells independently of their adrenoceptor antagonistic properties. This suggests a potential therapeutic application in treating prostate cancer (Benning & Kyprianou, 2002).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibitADAMTS , a group of enzymes that play a crucial role in various biological processes .
Mode of Action
Triazole compounds, which share a similar structure, are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Biochemical Pathways
Compounds inhibiting adamts are known to be involved in the prophylaxis and/or treatment of inflammatory conditions and diseases involving degradation of cartilage and disruption of cartilage homeostasis .
Result of Action
Similar compounds have shown potential in the treatment of conditions involving inflammation and cartilage degradation .
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-5-[4-(2,3-dimethylphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O2S/c1-19-9-8-14-23(20(19)2)31-15-17-32(18-16-31)25-22-12-6-7-13-24(22)33-26(28-25)27(29-30-33)36(34,35)21-10-4-3-5-11-21/h3-14H,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRLGUITZLCOQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.